molecular formula C22H25N3O4S B2929748 N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942004-50-4

N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2929748
CAS No.: 942004-50-4
M. Wt: 427.52
InChI Key: VZHJARFCAWJBDX-UHFFFAOYSA-N
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Description

N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole-5-carboxamide core linked to a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl scaffold. The azepane-1-carbonyl substituent at the 4-position of the tetrahydrobenzothiazole ring distinguishes it from structurally related analogs. This compound is hypothesized to exhibit multitarget biological activity due to its hybrid pharmacophore design, combining elements of benzothiazoles (known for kinase inhibition) and azepane derivatives (associated with GPCR modulation) .

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-20(14-8-9-16-17(12-14)29-13-28-16)24-22-23-19-15(6-5-7-18(19)30-22)21(27)25-10-3-1-2-4-11-25/h8-9,12,15H,1-7,10-11,13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHJARFCAWJBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C24H28N4O3
  • Molecular Weight : 420.5 g/mol

The synthesis typically involves multi-step processes that incorporate azepane and benzo[d][1,3]dioxole moieties, which are known for their diverse biological activities.

2.1 Anticancer Activity

Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For example:

  • In a study involving various benzodioxole derivatives, compounds similar to this compound demonstrated cytotoxic effects against Hep3B liver cancer cells with IC50 values ranging from 3.94 to 9.12 mM . Notably, derivatives with amide groups showed enhanced cytotoxicity compared to their non-amide counterparts.

The anticancer activity may be attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have shown that certain derivatives can significantly decrease the number of cells in the G1 phase and induce apoptosis through the activation of caspase pathways .

3. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH assay. Compounds derived from benzodioxole structures showed promising results in scavenging free radicals .

4.1 Case Study: Hep3B Cell Line

In a detailed study analyzing the effects on Hep3B cells:

  • Compound 2a (a derivative of benzo[d][1,3]dioxole) exhibited a significant reduction in cell proliferation rates compared to controls treated with Doxorubicin .
Treatment% Cell Viability
Control100%
Doxorubicin30%
Compound 2a25%

This indicates a strong potential for these compounds in cancer therapeutics.

4.2 Comparative Studies

Comparative studies have also been conducted with other known anticancer agents:

  • The selectivity index (SI) for certain derivatives was significantly higher than that of established drugs like Rucaparib and Doxorubicin . This suggests that these new compounds could offer effective alternatives with potentially fewer side effects.

5.

This compound represents a promising candidate in the realm of anticancer and antioxidant therapies. Its ability to induce apoptosis and inhibit cell proliferation highlights its potential utility in treating various cancers. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are summarized in Table 1 , focusing on variations in substituents, molecular weight, and synthetic yields.

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Yield (%) Reference
N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide C₂₄H₂₅N₃O₄S (estimated) ~483.5 Azepane-1-carbonyl, tetrahydrobenzothiazole Not reported N/A
N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (93) C₂₈H₂₂ClN₃O₅S 548.0 4-Chlorophenyl, 3-methoxybenzoyl 16%
N-(5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (70) C₂₈H₂₅N₃O₆S 555.6 Dual methoxy groups 26%
N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide C₂₀H₁₄F₃N₃O₅S 465.4 Trifluoromethoxy, oxoethyl Not reported

Spectral and Physicochemical Properties

  • IR Spectroscopy: Benzo[d][1,3]dioxole-5-carboxamide derivatives exhibit characteristic C=O stretches at ~1660–1680 cm⁻¹ and NH stretches at ~3150–3400 cm⁻¹.
  • NMR : The tetrahydrobenzothiazole moiety shows distinct aromatic proton signals at δ 7.8–6.8 ppm, while azepane protons resonate as broad multiplets (δ 1.1–2.5 ppm) .

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